molecular formula C9H12BrNO2 B13879849 Ethyl 1-(2-bromoethyl)-1H-pyrrole-2-carboxylate

Ethyl 1-(2-bromoethyl)-1H-pyrrole-2-carboxylate

Cat. No.: B13879849
M. Wt: 246.10 g/mol
InChI Key: OVJNWNTUMJVXJC-UHFFFAOYSA-N
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Description

Ethyl 1-(2-bromoethyl)-1H-pyrrole-2-carboxylate: is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of an ethyl ester group at the 2-position of the pyrrole ring and a bromoethyl group at the 1-position. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(2-bromoethyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 1H-pyrrole-2-carboxylic acid with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(2-bromoethyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The pyrrole ring can undergo oxidation to form pyrrole-2,3-diones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) at room temperature.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted pyrrole derivatives.

    Oxidation: Formation of pyrrole-2,3-diones.

    Reduction: Formation of ethyl 1-(2-hydroxyethyl)-1H-pyrrole-2-carboxylate.

Scientific Research Applications

Ethyl 1-(2-bromoethyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-bromoethyl)-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The pyrrole ring can also interact with biological targets through π-π stacking interactions and hydrogen bonding.

Comparison with Similar Compounds

  • Ethyl 1-(2-chloroethyl)-1H-pyrrole-2-carboxylate
  • Ethyl 1-(2-iodoethyl)-1H-pyrrole-2-carboxylate
  • Ethyl 1-(2-fluoroethyl)-1H-pyrrole-2-carboxylate

Comparison: Ethyl 1-(2-bromoethyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the bromoethyl group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromo group is more reactive in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the bromoethyl group can form stronger covalent bonds with biological targets, enhancing its potential as a bioactive compound.

Properties

Molecular Formula

C9H12BrNO2

Molecular Weight

246.10 g/mol

IUPAC Name

ethyl 1-(2-bromoethyl)pyrrole-2-carboxylate

InChI

InChI=1S/C9H12BrNO2/c1-2-13-9(12)8-4-3-6-11(8)7-5-10/h3-4,6H,2,5,7H2,1H3

InChI Key

OVJNWNTUMJVXJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CN1CCBr

Origin of Product

United States

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